![molecular formula C12H23ClO2Si B14263861 Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane CAS No. 141577-83-5](/img/structure/B14263861.png)
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane is an organosilicon compound with the chemical formula C₁₀H₁₉ClSi. It is a colorless or pale yellow liquid, insoluble in water at room temperature, but soluble in non-polar solvents such as ether and aromatic hydrocarbons . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane typically involves the reaction of 2-(cyclohex-3-en-1-yl)ethyl alcohol with chlorodiethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process .
Chemical Reactions Analysis
Types of Reactions
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Water or aqueous solutions are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted silanes.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Various oxidized or reduced silane derivatives.
Scientific Research Applications
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane involves its ability to form stable bonds with organic and inorganic substrates. The compound interacts with molecular targets through its reactive chlorine and ethoxy groups, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane: Similar structure but with dimethyl groups instead of diethoxy groups.
Chloromethylsilane: Contains a chloromethyl group instead of the cyclohexenyl group.
Ethoxysilanes: Compounds with ethoxy groups but different organic substituents.
Uniqueness
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane is unique due to its specific combination of a cyclohexenyl group and diethoxy groups, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Properties
CAS No. |
141577-83-5 |
|---|---|
Molecular Formula |
C12H23ClO2Si |
Molecular Weight |
262.85 g/mol |
IUPAC Name |
chloro-(2-cyclohex-3-en-1-ylethyl)-diethoxysilane |
InChI |
InChI=1S/C12H23ClO2Si/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-6,12H,3-4,7-11H2,1-2H3 |
InChI Key |
ZDDSYYTWIYVCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1CCC=CC1)(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


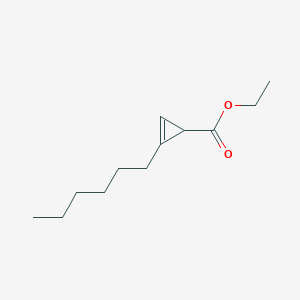
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
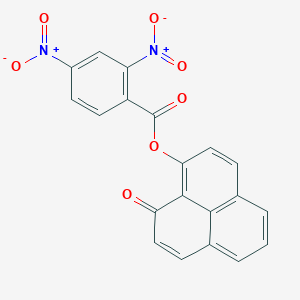
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
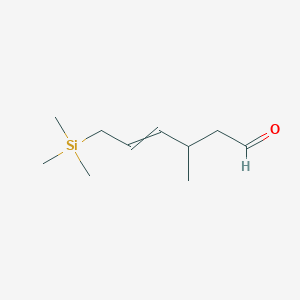
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
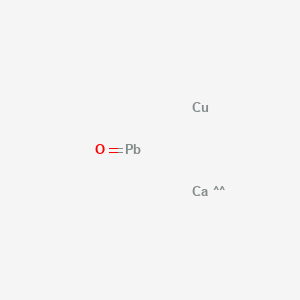
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
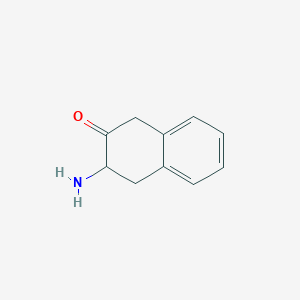
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
